
Efficacy Comparison of APcK110 in AML Models

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: APcK110

Cat. No.: S548346
Get Quote

The table below consolidates key experimental findings for APcK110 compared to other Kit inhibitors.

Compound Experimental Model Key Efficacy Findings Reference

APcK110 Primary AML blasts

(clonogenic assay)

Inhibited blast colony-forming cell

proliferation in primary samples; showed
little effect on normal colony-forming cells.

[1] [2]

Faderl et al.,

Cancer Res
(2009)

APcK110 Cell lines (OCI/AML3,

HMC1.2)

More potent inhibition of OCI/AML3

proliferation than imatinib or dasatinib; at
least as potent as cytarabine. [1] [2]

Faderl et al.,

Cancer Res
(2009)

APcK110 AML Xenograft
Mouse Model

(OCI/AML3)

Significantly extended survival of treated
mice compared to PBS control (p=0.02). [3]

[4] [5]

Faderl et al.,
Invest New Drugs
(2011)

Imatinib Clinical Trial (c-Kit+

relapsed AML)

Used in a phase 1 trial with daunorubicin

and cytarabine; clinical efficacy data not
specified in available results. [3] [6]

Advani et al.,

Blood (2008)

Experimental Protocols for Key Studies

To help you evaluate and potentially replicate these findings, here are the detailed methodologies from the

core publications.
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1. Primary Blast Clonogenic Assay [1] [2]

Source: Primary marrow samples from 12 AML patients and 5 healthy volunteers.
Cell Culture & Treatment: Primary AML blasts were cultured in a clonogenic assay. They were

treated with APcK110 to test its effect on blast proliferation.
Control: The proliferation of normal colony-forming cells from healthy donors was also

assessed for comparison.
Outcome Measurement: The number of blast colonies was counted after exposure to

APcK110 to determine the inhibition of proliferation.

2. In Vivo Xenograft Model [3] [4] [5]

Animals: NOD-SCID mice.

Disease Model: Mice were subjected to sub-lethal whole-body radiation (30 cGy) and then
intravenously injected with 1x10^5 OCI/AML3 cells.

Treatment Protocol: Ten days post-leukemia injection, mice were administered either 500 nM
APcK110 or a PBS control intraperitoneally every other day.

Primary Endpoint: Survival was tracked and analyzed using Kaplan-Meier estimates from the
day of the first injection until death.

Mechanism of Action and Signaling Pathway

APcK110 is a novel small-molecule inhibitor that targets the Kit receptor tyrosine kinase. Its mechanism of

action involves inhibiting key signaling pathways that drive cell proliferation and survival in AML. [1] [2]

The following diagram illustrates how APcK110 targets the Kit receptor and its downstream signaling

cascade.
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Conclusion and Research Context

In summary, the preclinical data demonstrates that APcK110 is a potent Kit inhibitor with promising anti-

AML activity:
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Efficacy: APcK110 effectively inhibits proliferation and induces apoptosis in AML cell lines and,

crucially, in primary patient blasts, while showing a favorable profile by sparing normal colony-forming
cells. [1] [2]

In Vivo Validation: Its activity translates to a significant survival benefit in an animal model of AML,
strengthening its potential therapeutic value. [3] [4]

Broader Relevance: It's important to note that APcK110's activity is not limited to AML with mutant
KIT. It is also effective in SCF-responsive AML cells with wild-type KIT, which represents a much

larger patient population. [1] [4] This suggests its potential utility could extend beyond just the core-
binding factor leukemia subset.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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